molecular formula C8H10ClN3O B2513476 (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol CAS No. 1841473-77-5

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Cat. No.: B2513476
CAS No.: 1841473-77-5
M. Wt: 199.64
InChI Key: XEFKCMOGRCBXAO-LURJTMIESA-N
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Description

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a chloropyrazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyrazine Moiety: This step may involve nucleophilic substitution reactions where a chloropyrazine derivative is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyrrolidine ring or the pyrazine moiety.

    Reduction: Reduction reactions could modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the chloropyrazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(6-chloropyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of pyrazine.

    (3S)-1-(6-fluoropyrazin-2-yl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFKCMOGRCBXAO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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